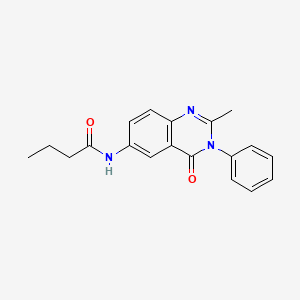![molecular formula C19H21N7O3S B6575779 N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1170513-35-5](/img/structure/B6575779.png)
N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is 427.14265873 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CDK2 Inhibitor
The compound has been studied for its potential as a CDK2 inhibitor . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell division and proliferation. Inhibitors of CDK2 are being researched for their potential in treating various types of cancer .
Antileishmanial Agent
The compound has also been investigated for its antileishmanial properties . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is usually transmitted by the bite of certain types of sandflies. Compounds with antileishmanial properties can potentially be used in the treatment of this disease .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with CDK2 by binding to it and inhibiting its activity . This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821 . The compound exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, leading to the arrest of cells at the S and G2/M phases . This is because CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .
Pharmacokinetics
The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (gi 50 = 0127–0560 μM) , suggesting that it may have favorable ADME properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is likely due to the arrest of the cell cycle at the S and G2/M phases, which is a consequence of the inhibition of CDK2 .
Propriétés
IUPAC Name |
N-[4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-15(27)23-16-3-5-17(6-4-16)30(28,29)25-11-9-24(10-12-25)18-13-19(21-14-20-18)26-8-2-7-22-26/h2-8,13-14H,9-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJJQAKYXYRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B6575696.png)
![4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine](/img/structure/B6575702.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B6575710.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide](/img/structure/B6575718.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6575719.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6575727.png)

![2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide](/img/structure/B6575755.png)
![4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6575766.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B6575773.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6575802.png)
![1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine](/img/structure/B6575809.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575821.png)
![3-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6575826.png)